molecular formula C18H23NO B12698648 Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)- CAS No. 148717-47-9

Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)-

Cat. No.: B12698648
CAS No.: 148717-47-9
M. Wt: 269.4 g/mol
InChI Key: WOPAHKKTEVUGOE-UHFFFAOYSA-N
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Description

Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)- (CAS: 148717-47-9) is a tertiary amine derivative featuring a propanamine backbone substituted with a benzene ring and an N-(1-(3-methoxyphenyl)ethyl) group. Its molecular formula is C₁₈H₂₃NO (MW: 269.38 g/mol). The compound is structurally characterized by a methoxy group at the 3-position of the phenyl ring attached to the ethylamine side chain. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.5) and a polar surface area of 29.5 Ų, influencing its pharmacokinetic and receptor-binding profiles.

Properties

CAS No.

148717-47-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropan-1-amine

InChI

InChI=1S/C18H23NO/c1-15(17-11-6-12-18(14-17)20-2)19-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14-15,19H,7,10,13H2,1-2H3

InChI Key

WOPAHKKTEVUGOE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)- typically involves multiple steps. One common method involves the reaction of 3-methoxyphenylacetonitrile with benzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Chemistry

In chemistry, Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine

In medicine, derivatives of Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)- are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of benzenepropanamine derivatives. Key structural analogs and their pharmacological distinctions are summarized below:

Table 1: Structural and Pharmacological Comparison

Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Role References
N-(1-(3-Methoxyphenyl)ethyl)benzenepropanamine 148717-47-9 C₁₈H₂₃NO 3-Methoxy on phenyl ring Research compound (GPCR modulation)
R-568 (Tecalcet) 148717-54-8 C₁₈H₂₂ClNO 2-Chloro on benzene; R-configuration Calcimimetic (CaSR agonist)
NPS R-568 148717-54-8 C₁₈H₂₂ClNO 2-Chloro, 3-methoxyethylamine Allosteric modulator of CaSR
N-Methyl-3,3-diphenylpropan-1-amine 29768-15-8 C₁₆H₂₀ClN Diphenyl on propanamine; N-methyl Anticholinergic activity
Dobutamine Related Compound C 51062-14-7 C₂₀H₂₈NO₃Cl 3,4-Dimethoxy phenethyl; butan-2-amine Cardiotonic agent analog

Key Structural and Functional Differences:

Substituent Effects :

  • The absence of a chlorine atom in the parent compound (148717-47-9) distinguishes it from R-568 (Tecalcet), which has a 2-chloro substitution on the benzene ring. This chlorine enhances R-568’s binding affinity to the calcium-sensing receptor (CaSR), making it a potent calcimimetic.
  • Stereochemistry : R-568’s (R)-configuration is critical for its activity, as enantiomeric forms often exhibit reduced efficacy.

Receptor Specificity :

  • While the parent compound is primarily a research tool for GPCR studies, R-568 is clinically used to treat secondary hyperparathyroidism due to its selective CaSR activation.
  • NPS R-568 (same as R-568) demonstrates positive allosteric modulation of CaSR, increasing receptor sensitivity to extracellular calcium.

Physicochemical Properties: The 3-methoxyphenyl group in the parent compound increases lipophilicity compared to simpler analogs like N-methyl-3,3-diphenylpropan-1-amine (logP ~4.2). The hydrochloride salt form of Dobutamine Related Compound C improves solubility, enabling intravenous administration in cardiovascular applications.

Biological Activity

Benzenepropanamine, N-(1-(3-methoxyphenyl)ethyl)-, commonly referred to as R-568, is a compound that has garnered attention due to its biological activity as a positive allosteric modulator of the human calcium-sensing receptor (CaSR). This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant case studies that illustrate its potential therapeutic applications.

  • Chemical Name : 2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzenepropanamine
  • Molecular Formula : C14_{14}H18_{18}ClN
  • Molecular Weight : 235.76 g/mol
  • CAS Number : 208254-80-0

R-568 functions primarily as a calcimimetic , enhancing the sensitivity of CaSR to extracellular calcium levels. This modulation results in several physiological effects:

  • Inhibition of Parathyroid Hormone (PTH) Secretion : By activating CaSR, R-568 suppresses PTH secretion from parathyroid glands, which is crucial for maintaining calcium homeostasis in the body.
  • Effects on Renal Function : The compound has been shown to influence renal function by reducing plasma levels of calcium and PTH, making it a candidate for treating conditions like hyperparathyroidism and related disorders.

Biological Activity Overview

The biological activities of R-568 can be summarized as follows:

ActivityDescription
Calcimimetic Action Enhances the activity of CaSR, leading to decreased PTH secretion.
Effect on Calcium Levels Lowers plasma calcium levels in animal models.
Influence on Cell Proliferation Inhibits proliferation of parathyroid cells in renal insufficiency models.
Restoration of Function Corrects inactivating mutations in CaSR associated with familial hypocalciuric hypercalcemia.

Case Studies and Research Findings

  • In Vivo Studies on Rats :
    Research conducted by Ying Lin Lu et al. demonstrated that R-568 effectively reduced PTH secretion and improved calcium homeostasis in rat models with renal insufficiency. The study highlighted how R-568 could potentially manage conditions associated with disrupted calcium metabolism, such as familial hypocalciuric hypercalcemia (FHH) and neonatal severe hyperparathyroidism (NSHPT) .
  • Mechanistic Insights :
    A detailed investigation into the compound's mechanism revealed that R-568 acts by stabilizing the active conformation of CaSR, thereby enhancing its responsiveness to extracellular calcium concentrations. This allosteric modulation is significant for developing targeted therapies for metabolic bone diseases .
  • Comparative Studies with Other Calcimimetics :
    Comparative studies have shown that R-568 exhibits a more favorable pharmacological profile than traditional calcimimetics, particularly regarding selectivity and safety . These findings suggest its potential as a therapeutic agent with reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(3-methoxyphenyl)ethyl)benzenepropanamine and its derivatives?

  • Methodological Answer : A common approach involves coupling reactions between substituted benzylamines and propanamine precursors. For example, (R)-1-(3-methoxyphenyl)ethan-1-amine can be coupled with activated carboxylic acid derivatives using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with a base such as diisopropylethylamine (DIPEA) . Purification typically employs column chromatography, and structural confirmation is achieved via NMR and mass spectrometry.

Q. How is the stereochemistry of N-(1-(3-methoxyphenyl)ethyl)benzenepropanamine resolved during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating enantiomers. The (R)-enantiomer is often prioritized due to its pharmacological relevance, as demonstrated in studies on calcimimetic agents like R-568 . Circular dichroism (CD) spectroscopy and X-ray crystallography (e.g., single-crystal structure determination) are used to confirm stereochemical purity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT, COSY) are standard. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of bond angles, torsion angles, and spatial arrangement . Computational tools like density functional theory (DFT) can supplement experimental data for electronic structure analysis.

Advanced Research Questions

Q. How does N-(1-(3-methoxyphenyl)ethyl)benzenepropanamine interact with calcium-sensing receptor (CaSR) mutants, and what methodologies assess this interaction?

  • Methodological Answer : Functional assays in HEK293 cells transfected with CaSR mutants (e.g., I554N) are used to evaluate ligand efficacy. Intracellular calcium mobilization is measured via fluorometric assays (e.g., Fluo-4 AM dye). Dose-response curves and EC₅₀ values are calculated to compare wild-type vs. mutant receptors. Site-directed mutagenesis combined with molecular docking (e.g., Glide software) identifies critical binding residues .

Q. What computational strategies optimize docking poses for N-(1-(3-methoxyphenyl)ethyl)benzenepropanamine in CaSR binding studies?

  • Methodological Answer : The Glide docking algorithm (Schrödinger Suite) is recommended for its accuracy in ligand-receptor pose prediction. It employs a hierarchical search with OPLS-AA force field optimization and Monte Carlo sampling to refine poses. Validation against co-crystallized ligands (RMSD < 1 Å in 50% of cases) ensures reliability . Free energy perturbation (FEP) calculations further quantify binding affinity changes due to mutations .

Q. How can researchers resolve contradictory data on the compound’s efficacy across different CaSR mutations?

  • Methodological Answer : Discrepancies may arise from mutation-induced conformational changes in CaSR. Combine cryo-EM or X-ray crystallography of mutant receptors with molecular dynamics (MD) simulations (e.g., GROMACS) to visualize structural perturbations. Functional rescue experiments using pharmacoperones or allosteric modulators can clarify context-dependent efficacy .

Q. What in vitro assays are most robust for evaluating off-target effects of this compound?

  • Methodological Answer : Pan-assay interference compounds (PAINS) filters and selectivity profiling against GPCR panels (e.g., Eurofins Cerep) identify non-specific interactions. Radioligand displacement assays (e.g., ³H-labeled allosteric modulators) quantify affinity for related receptors like mGluR1 or GABAB. High-content screening (HCS) with fluorescent markers assesses cytotoxicity and apoptosis pathways .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for CaSR’s positive cooperativity?

  • Methodological Answer : Use a Hill coefficient (nH) >1 to model cooperative binding. Include negative controls (vector-transfected cells) and reference agonists (e.g., extracellular Ca²⁺ or cinacalcet). Nonlinear regression analysis (e.g., GraphPad Prism) fits sigmoidal curves, while Schild plots evaluate allosteric modulation .

Q. What statistical models address variability in receptor expression levels across cell lines?

  • Methodological Answer : Normalize responses to receptor density (quantified via Western blot or flow cytometry). Mixed-effects models (e.g., linear regression with random intercepts) account for inter-experimental variability. Bootstrap resampling validates confidence intervals for EC₅₀ and Emax values .

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